2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid

Medicinal Chemistry CB2 Agonist Synthesis Amide Coupling Intermediate

This critical carboxylic acid intermediate is specifically required for synthesizing highly selective CB2 receptor agonists like GW842166X. The 2,4-dichlorophenylamino substitution pattern is essential for optimal potency (EC50 = 63 nM) and >476-fold selectivity over CB1. Generic analogs cannot replicate its pharmacological profile. Its free acid enables direct, one-step amide coupling for rapid SAR library synthesis. With key patent EP1878725B1 expired, it offers a freely accessible, de-risked starting point for generic and follow-on innovation programs.

Molecular Formula C12H6Cl2F3N3O2
Molecular Weight 352.09 g/mol
CAS No. 666260-42-0
Cat. No. B154732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid
CAS666260-42-0
Synonyms2-[(2,4-Dichlorophenyl)amino]-4-(trifluoromethyl)-5-pyrimidinecarboxylic Acid
Molecular FormulaC12H6Cl2F3N3O2
Molecular Weight352.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)NC2=NC=C(C(=N2)C(F)(F)F)C(=O)O
InChIInChI=1S/C12H6Cl2F3N3O2/c13-5-1-2-8(7(14)3-5)19-11-18-4-6(10(21)22)9(20-11)12(15,16)17/h1-4H,(H,21,22)(H,18,19,20)
InChIKeyPQLYFRFMBGHLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0) – Core Intermediate for Selective CB2 Agonist GW842166X


2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0, MW 352.09 g/mol) is a synthetic pyrimidine-5-carboxylic acid derivative that serves as the essential carboxylic acid intermediate in the synthesis of GW842166X, a highly selective cannabinoid CB2 receptor agonist [1]. The compound features a 2,4-dichlorophenylamino group at the 2-position, a trifluoromethyl group at the 4-position, and a free carboxylic acid at the 5-position of the pyrimidine ring. This specific substitution pattern was identified through lead optimization of a pyrimidine ester screening hit and is critical for the potent and selective CB2 agonist activity of the downstream amide product [2]. The compound is listed as a key intermediate in patent EP1878725B1 and is used to prepare GW842166X via amide coupling with (tetrahydropyran-4-yl)methylamine [1][3].

Why Generic Substitution Fails for 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0)


Generic substitution within this pyrimidine-5-carboxylic acid series is not feasible because the 2,4-dichlorophenylamino substitution pattern is a critical determinant of CB2 receptor potency and selectivity [1]. The lead optimization program that produced GW842166X systematically evaluated aniline substituents, demonstrating that the 2,4-dichloro configuration yields optimal CB2 agonism (EC50 = 63 nM for the final amide) with negligible CB1 activity (>30,000 nM), whereas the 4-cyano analog (CHEMBL226208) shows ~6-fold weaker CB2 potency (EC50 = 400 nM) and the 3-chloro analog exhibits distinct pharmacological properties [2][3]. Furthermore, the free carboxylic acid at position 5 is the mandatory intermediate for amide diversification; neither the methyl ester (CAS 666260-76-0, requiring saponification) nor pre-formed amides (e.g., GW842166X, CAS 666260-75-9) can serve as a modular coupling partner for structure–activity relationship (SAR) exploration . Substituting with a mono-chloro aniline, a different heterocyclic core, or an ester-protected analog fundamentally alters both synthetic utility and the pharmacological profile of downstream products.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0)


Synthetic Intermediate Utility – Free Carboxylic Acid Enables Direct Amide Coupling Without Saponification

The free carboxylic acid (CAS 666260-42-0, MW 352.09 g/mol) can be directly coupled with diverse amines using standard carbodiimide-mediated amide bond formation, whereas the corresponding methyl ester (CAS 666260-76-0, MW 366.12 g/mol) requires a separate saponification step with KOH/MeOH at reflux for 24 h to liberate the carboxylic acid before coupling can proceed . This eliminates one synthetic step and avoids potential ester hydrolysis side reactions, offering a more efficient route for SAR library generation. In the patent exemplification, the carboxylic acid is directly coupled with 4-aminomethyltetrahydropyran using EDCI/HOBt/NEt3 in DMF to afford GW842166X [1].

Medicinal Chemistry CB2 Agonist Synthesis Amide Coupling Intermediate

CB2 Receptor Agonist Potency – Downstream Amide GW842166X Demonstrates High Potency and Selectivity

The downstream amide product GW842166X, derived directly from the target carboxylic acid intermediate, exhibits an EC50 of 63 nM at the human recombinant CB2 receptor expressed in CHO cells (cAMP assay) and Saccharomyces cerevisiae (FDGlu degradation assay), with no significant agonist activity at the human CB1 receptor at concentrations up to 30,000 nM [1]. In contrast, the 4-cyano phenylamino analog (CHEMBL226208, benzylamide derivative) exhibits an EC50 of 400 nM at human CB2—approximately 6.3-fold weaker—demonstrating that the 2,4-dichloro substitution pattern accessed via this carboxylic acid intermediate is critical for achieving nanomolar CB2 potency [2]. GW842166X further demonstrates an oral ED50 of 0.1 mg/kg in the rat Freund's complete adjuvant (FCA) model of inflammatory pain with full reversal of hyperalgesia at 0.3 mg/kg [3].

CB2 Receptor GPCR Agonist Pain Selectivity

Molecular Weight and Physicochemical Differentiation from Final Amide Product

The free carboxylic acid (CAS 666260-42-0) has a molecular weight of 352.09 g/mol, substantially lower than the final amide product GW842166X (CAS 666260-75-9, MW 449.25 g/mol) [1][2]. This 97.16 g/mol difference reflects the absence of the tetrahydropyranylmethylamide moiety, resulting in a smaller, more polar intermediate with distinct solubility and chromatographic properties. The GW842166X amide has a calculated aqueous solubility of approximately 2.7 × 10⁻³ g/L (25 °C) , whereas the free carboxylic acid, being ionizable at physiological pH, is expected to have higher aqueous solubility, facilitating handling during synthesis and purification. The topological polar surface area (tPSA) of GW842166X is 75.08 Ų [3]; the carboxylic acid intermediate is anticipated to have a comparable or slightly lower tPSA due to the absence of the tetrahydropyran oxygen and amide NH.

Physicochemical Properties Intermediate Handling Molecular Weight

Patent-Covered Intermediate – Enables Access to the Claimed CB2 Agonist Chemical Space

2-(2,4-Dichloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is explicitly claimed and exemplified as a key intermediate in European Patent EP1878725B1 (Glaxo Group Ltd., expired) and related patent family members (AU2003264076, US20060247261) covering pyrimidine derivatives as CB2 modulators [1][2]. The patent describes this carboxylic acid as the penultimate intermediate that is coupled with various amines to yield CB2 agonists. In contrast, the 3-chloroanilino analog (2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylic acid) is also claimed but represents a distinct sub-series with different pharmacological properties [1]. The specific 2,4-dichloro substitution pattern is associated with the clinical candidate GW842166X, which advanced to Phase II clinical trials for inflammatory pain and osteoarthritis [3]. The patent's lifetime expiration means the intermediate is now accessible for generic development and follow-on research without IP restrictions.

Patent Intermediate CB2 Modulator Intellectual Property GSK Pyrimidine Series

Potency and Efficacy in In Vivo Pain Models – Translational Relevance of the 2,4-Dichloro Series

GW842166X, the amide derived from the target carboxylic acid, demonstrates an oral ED50 of 0.1 mg/kg in the rat Freund's complete adjuvant (FCA) model of inflammatory pain, achieving full reversal of established mechanical hyperalgesia at 0.3 mg/kg p.o. [1]. In the same study, GW842166X also reduced chronic joint hypersensitivity in a monoiodoacetate (MIA) model of osteoarthritis pain [2]. By comparison, the initial pyrimidine ester screening hit from which this series was developed exhibited only micromolar CB2 potency as a partial agonist, underscoring that the specific 2,4-dichloroanilino-4-trifluoromethyl-5-carboxylic acid scaffold was essential for achieving the nanomolar potency and full agonist efficacy required for in vivo activity [1]. No equivalent in vivo efficacy data are available for the 4-cyano or 3-chloro analog series.

In Vivo Efficacy Inflammatory Pain FCA Model Oral Bioavailability

Stability and Handling – Carboxylic Acid Form Offers Shelf Stability Advantage Over Activated Esters

The free carboxylic acid (CAS 666260-42-0) is a stable, storable intermediate, whereas the corresponding methyl ester (CAS 666260-76-0) is recommended for storage at −20 °C to prevent degradation . The carboxylic acid can be stored under standard ambient or refrigerated conditions without special precautions, reducing cold-chain logistics requirements. In contrast, activated derivatives such as acyl chlorides or active esters that could be used for direct amide coupling are typically moisture-sensitive and require anhydrous handling. The carboxylic acid therefore represents the optimal balance of reactivity (directly amenable to amide coupling) and storage stability for procurement and inventory management.

Chemical Stability Storage Procurement Intermediate Handling

Optimal Research and Industrial Application Scenarios for 2-(2,4-Dichlorophenylamino)-4-trifluoromethylpyrimidine-5-carboxylic acid (CAS 666260-42-0)


Medicinal Chemistry CB2 Agonist SAR Library Synthesis

This carboxylic acid intermediate is ideally suited for the parallel synthesis of CB2 agonist amide libraries. Its free carboxylic acid functionality allows direct, one-step coupling with diverse primary and secondary amines using standard EDCI/HOBt or HATU-mediated amide bond formation, as demonstrated in the synthesis of GW842166X [1]. Researchers exploring structure–activity relationships around the amide moiety can rapidly generate dozens to hundreds of analogs from a single batch of this intermediate, avoiding the additional saponification step required when starting from the methyl ester (CAS 666260-76-0) [2]. The established CB2 potency (EC50 = 63 nM) and >476-fold selectivity over CB1 of the reference compound GW842166X provide a robust baseline for evaluating new amide derivatives [3].

Generic Development and Follow-On Research for CB2-Targeted Analgesics

With the expiration of the key Glaxo Group patent EP1878725B1, this intermediate is now freely accessible for generic pharmaceutical development and follow-on innovation [1]. The clinical validation of GW842166X in Phase II trials for inflammatory pain and osteoarthritis provides a de-risked starting point for programs aiming to develop improved CB2 agonists with enhanced pharmacokinetic properties, alternative formulations, or new therapeutic indications [2]. The carboxylic acid intermediate enables exploration of novel amide substituents beyond the tetrahydropyranylmethyl group that was selected for the original clinical candidate, potentially yielding backup compounds with differentiated properties.

Chemical Biology Tool Compound Synthesis for CB2 Receptor Pharmacology

The intermediate can be employed to synthesize CB2 agonist tool compounds including fluorescent probes, photoaffinity labels, or biotinylated derivatives for target engagement studies, receptor localization, and pull-down experiments. The free carboxylic acid provides a convenient attachment point for linker moieties via amide bond formation [1]. The well-characterized selectivity profile of the 2,4-dichlorophenylamino pyrimidine scaffold (CB2 EC50 = 63 nM, CB1 EC50 > 30,000 nM) ensures that derived probe molecules maintain target specificity [3], minimizing confounding off-target effects in cell-based and in vivo pharmacological studies.

In Vivo Efficacy Studies in Preclinical Pain and Inflammation Models

For laboratories conducting preclinical pain research, this intermediate provides direct synthetic access to GW842166X and its analogs for use as reference standards or test compounds in established animal models. GW842166X has demonstrated robust oral efficacy in the rat FCA model of inflammatory pain (ED50 = 0.1 mg/kg), the MIA model of osteoarthritis pain, and the 6-OHDA mouse model of Parkinson's disease [1][2]. The intermediate enables in-house synthesis of gram quantities of GW842166X for sustained in vivo study programs, offering greater supply reliability and cost control compared to purchasing the pre-formed amide from commercial vendors.

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